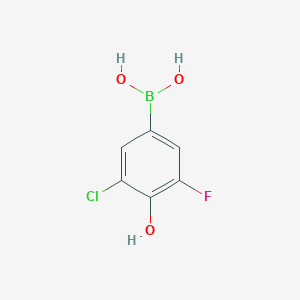

Acide (3-chloro-5-fluoro-4-hydroxyphényl)boronique

Vue d'ensemble

Description

“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is an arylboronic acid . It is a highly valuable building block in organic synthesis . It has been used as an effective catalyst for amidation and esterification of carboxylic acids .

Synthesis Analysis

The synthesis of boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is C6H5BClFO3 . Its molecular weight is 190.37 .Chemical Reactions Analysis

Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron group from boron to palladium .Physical And Chemical Properties Analysis

“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide (3-chloro-5-fluoro-4-hydroxyphényl)boronique: est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la chimie organique pour la formation de liaisons carbone-carbone, essentielles à la synthèse de composés organiques complexes. L'acide boronique agit comme un partenaire stable et fiable pour la transmétallation, où il transfère son groupe organique à un catalyseur métallique de transition, généralement le palladium, facilitant le couplage avec un halogénure organique approprié.

Applications de détection

Les acides boroniques, y compris l'This compound, sont connus pour leur capacité à former des complexes covalents réversibles avec les diols et autres bases de Lewis . Cette propriété est exploitée dans la conception de capteurs pour les glucides, qui peuvent être utilisés pour la surveillance du glucose dans la gestion du diabète, ou pour détecter d'autres molécules d'intérêt biologique.

Marquage biologique et modification des protéines

La capacité de complexation des diols des acides boroniques permet également le marquage et la modification sélectifs des glycoprotéines et autres biomolécules . Cette application est particulièrement utile en chimie de bioconjugaison, où l'This compound peut être utilisé pour fixer diverses sondes ou agents thérapeutiques à des sites spécifiques sur les protéines.

Développement de produits thérapeutiques

Les acides boroniques sont utilisés dans le développement d'agents thérapeutiques en raison de leurs capacités de liaison uniques. Par exemple, ils peuvent inhiber les enzymes en imitant l'état de transition du substrat de l'enzyme . Cela fait de l'This compound un candidat potentiel pour la conception d'inhibiteurs enzymatiques qui pourraient servir de médicaments.

Catalyseur pour l'amidation et l'estérification

Ce composé a été rapporté comme catalysant l'amidation et l'estérification des acides carboxyliques . Ces réactions sont fondamentales dans la synthèse d'une large gamme de composés organiques, y compris les produits pharmaceutiques et les polymères.

Science des matériaux: Blocs de construction pour les polymères

En science des matériaux, les acides boroniques sont incorporés dans les polymères pour diverses applications. Par exemple, ils peuvent être utilisés pour créer des matériaux réactifs qui modifient leurs propriétés en réponse à des stimuli externes tels que des changements de pH ou la présence de molécules spécifiques .

Méthodes analytiques: Électrophorèse

Les acides boroniques peuvent être utilisés en électrophorèse pour séparer les molécules glyquées, qui sont importantes dans le diagnostic et le suivi du diabète . L'interaction avec les sucres permet un processus de séparation sélectif.

Systèmes de libération contrôlée

Enfin, les acides boroniques sont utilisés dans la conception de systèmes de libération contrôlée, tels que les dispositifs de délivrance d'insuline . L'acide boronique peut répondre aux niveaux de glucose dans le sang, libérant de l'insuline au besoin, ce qui est une approche prometteuse pour le traitement du diabète.

Mécanisme D'action

Target of Action

The primary target of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid acts as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura cross-coupling reaction, it participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, leads to the formation of new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and solubility in many organic solvents . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . The compound itself should be stored in a dry, cool place, and it should avoid contact with oxidizing agents . Good ventilation is also necessary to prevent the inhalation of vapors or dust .

Safety and Hazards

“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” have been the focus of recent research due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research directions may include the development of new chemistries using boron to fuel emergent sciences .

Analyse Biochimique

Biochemical Properties

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and catalysis. This compound can interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with their active sites. For example, it has been shown to inhibit serine proteases by binding to the serine residue in the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can interact with proteins that contain diol groups, such as glycoproteins, through the formation of boronate esters. These interactions can modulate protein function and stability, making this compound a valuable tool for studying protein-protein interactions and enzyme regulation.

Cellular Effects

The effects of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid on various types of cells and cellular processes are diverse and depend on the specific cellular contextFor instance, by inhibiting specific proteases, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can alter the degradation of signaling proteins, leading to changes in cell signaling pathways and cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. Furthermore, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with the active sites of enzymes, which can result in enzyme inhibition or activation . For example, the binding of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid to the active site of a serine protease can inhibit the enzyme’s activity by preventing substrate binding and catalysis. Additionally, this compound can interact with proteins containing diol groups, forming boronate esters that can modulate protein function and stability. These interactions can influence various cellular processes, including cell signaling, gene expression, and metabolism. Moreover, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable at room temperature and can be stored for extended periods without significant degradation . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive molecules. In in vitro studies, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid has been shown to maintain its inhibitory effects on enzymes over time, although the extent of inhibition may decrease with prolonged exposure. In in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, cell signaling pathways, and gene expression.

Dosage Effects in Animal Models

The effects of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. For example, low doses of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can inhibit specific proteases without affecting other cellular processes, while higher doses can lead to broad-spectrum enzyme inhibition and adverse effects on cellular health.

Metabolic Pathways

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can modulate the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting specific enzymes involved in glycolysis or the citric acid cycle, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can alter the flow of metabolites through these pathways, affecting cellular energy production and overall metabolism. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), influencing their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can bind to proteins and other biomolecules, influencing its localization and accumulation. For example, this compound can bind to glycoproteins and other proteins containing diol groups, forming boronate esters that can affect its distribution within the cell. Additionally, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be transported to specific cellular compartments or organelles, where it can exert its effects on enzyme activity, cell signaling, and metabolism.

Subcellular Localization

The subcellular localization of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can influence its activity and function within the cell . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can modulate the activity of metabolic enzymes and affect cellular energy production. The subcellular localization of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can also be influenced by its interactions with binding proteins and other biomolecules, which can affect its distribution and function within the cell.

Propriétés

IUPAC Name |

(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMDTXTPLMJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)